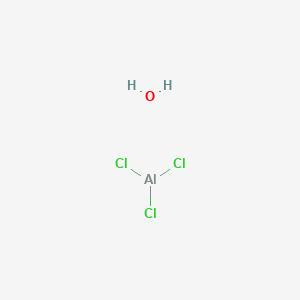

Aluminum chloride hydrate

描述

Aluminum chloride hydrate is a chemical compound with the formula AlCl₃·xH₂O. It is a hydrated form of aluminum chloride, where water molecules are coordinated to the aluminum ion. This compound is typically found as colorless crystals and is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is used in various industrial and laboratory applications due to its reactivity and catalytic properties .

准备方法

Synthetic Routes and Reaction Conditions: Aluminum chloride hydrate can be synthesized by reacting aluminum metal with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the hydrated form: [ \text{2Al} + 6\text{HCl} \rightarrow 2\text{AlCl}_3 + 3\text{H}_2 ] The aluminum chloride formed in this reaction can then be hydrated by dissolving it in water and allowing it to crystallize as the hydrate .

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of alumina (aluminum oxide) in the presence of carbon at high temperatures. This process involves the following steps:

Chlorination: Alumina is reacted with chlorine gas in the presence of carbon to produce aluminum chloride. [ \text{Al}_2\text{O}_3 + 3\text{Cl}_2 + 3\text{C} \rightarrow 2\text{AlCl}_3 + 3\text{CO} ]

Hydration: The aluminum chloride is then dissolved in water to form the hydrate.

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions, although it is more commonly involved in other types of chemical processes.

Substitution Reactions: It acts as a Lewis acid and can participate in substitution reactions, particularly in the Friedel-Crafts alkylation and acylation reactions.

Hydrolysis: When dissolved in water, this compound can hydrolyze to form aluminum hydroxide and hydrochloric acid. [ \text{AlCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{Al(OH)}_3 + 3\text{HCl} ]

Common Reagents and Conditions:

Friedel-Crafts Reactions: this compound is used as a catalyst in Friedel-Crafts alkylation and acylation reactions, where it facilitates the formation of carbon-carbon bonds.

Hydrolysis: The hydrolysis reaction typically occurs in aqueous solutions at room temperature.

Major Products:

Friedel-Crafts Reactions: The major products are alkylated or acylated aromatic compounds.

Hydrolysis: The major products are aluminum hydroxide and hydrochloric acid.

Chemistry:

Catalysis: this compound is widely used as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions.

Precursor for Alumina: It serves as a precursor for the synthesis of high surface area alumina aerogels by sol-gel processing methods.

Biology and Medicine:

Antiperspirants: this compound is used in antiperspirant formulations to reduce sweating by blocking sweat ducts.

Industry:

作用机制

Aluminum chloride hydrate exerts its effects primarily through its Lewis acid properties. In antiperspirants, it works by plugging eccrine sweat pores and forming aggregates with sweat proteins that bind to the wall of the sweat duct, creating a membrane that reduces sweating . In catalysis, it facilitates the formation of carbocations, which are key intermediates in many organic reactions .

相似化合物的比较

Aluminum Chloride (Anhydrous): AlCl₃, used in similar catalytic applications but lacks the water of hydration.

Aluminum Chlorohydrate: Al₂Cl(OH)₅, used primarily in antiperspirants and water treatment.

Aluminum Sulfate: Al₂(SO₄)₃, used in water purification and as a mordant in dyeing.

Uniqueness: Aluminum chloride hydrate is unique due to its hydrated form, which makes it more suitable for certain applications where the presence of water is beneficial. Its high solubility in water and ability to act as a Lewis acid in aqueous solutions distinguish it from its anhydrous counterpart .

生物活性

Aluminum chloride hydrate (AlCl₃·6H₂O) is a compound widely recognized for its diverse biological activities and applications, particularly in dermatology and toxicology. This article reviews its biological effects, mechanisms of action, and implications for health, supported by case studies and research findings.

This compound is a white crystalline solid that is soluble in water. It dissociates in aqueous solutions to release aluminum ions, which are the active species responsible for its biological effects. The compound is commonly used in antiperspirants and as a coagulant in water treatment processes.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Skin Barrier Function :

- A study assessed the effect of 5% aluminum chloride hexahydrate on skin hydration and barrier function. The results indicated that it significantly improved stratum corneum moisture content and reduced transepidermal water loss (TEWL) under occlusive conditions, suggesting potential benefits for individuals with hyperhidrosis .

-

Toxicological Effects :

- Research has shown that aluminum chloride can induce various toxicological effects, particularly in the lungs and other organs. For instance, exposure to aluminum chloride resulted in histopathological changes in the hearts, livers, and kidneys of rabbits, indicating a dose-dependent toxicity . Additionally, studies have reported pulmonary alterations in animals exposed to aluminum compounds, highlighting concerns regarding respiratory health .

-

Tumorigenesis :

- Notably, aluminum chloride has been implicated in promoting tumorigenesis. In vitro studies demonstrated that exposure to aluminum chloride transformed normal murine mammary gland epithelial cells into a malignant phenotype characterized by changes in cell morphology and increased expression of markers associated with epithelial-mesenchymal transition (EMT) .

Efficacy in Hyperhidrosis Treatment

A clinical study involving 20 patients treated with 20% aluminum chloride solution for axillary hyperhidrosis showed that 60% experienced excellent results while 40% reported good outcomes. The onset of dryness was typically observed within 3 days, with effects lasting up to 45 days . However, mild irritation was noted in some cases, manageable with topical steroids.

Histopathological Studies

In a controlled study on rabbits, significant histopathological changes were observed after administration of aluminum chloride hexahydrate. These included atrophy of glomerular capillary tufts and congestion of intertubular blood vessels, suggesting renal toxicity . This highlights the need for caution when using aluminum compounds therapeutically.

Comparative Toxicity Data

| Study | Organism | Exposure Duration | Findings |

|---|---|---|---|

| Drew et al. (1974) | Rabbits | 5 days | Pulmonary effects observed at high doses |

| Steinhagen et al. (1978) | Rats & Guinea Pigs | 6 months | Increased lung weight; no pulmonary edema |

| Chagnac et al. (1987) | Rabbits | Not specified | Significant cardiac, hepatic, and renal changes |

The biological activity of this compound is primarily mediated through its interaction with cellular components:

科学研究应用

Pharmaceutical Applications

Topical Treatments for Hyperhidrosis

Aluminum chloride hexahydrate is widely used in topical formulations for the treatment of hyperhidrosis, a condition characterized by excessive sweating. It acts as an antiperspirant by blocking sweat glands, thus reducing perspiration. The FDA has approved its use in both over-the-counter and prescription products .

Thickening Agents in Cosmetic Preparations

Aluminum chloride hydrate gels are utilized as thickening agents in pharmaceutical and cosmetic products. These gels exhibit thixotropic properties, allowing them to form stable emulsions that enhance product consistency and stability. They also possess antimicrobial and anti-inflammatory properties, making them suitable for skin care formulations .

| Application | Description |

|---|---|

| Hyperhidrosis Treatment | Blocks sweat glands to reduce excessive sweating. |

| Cosmetic Thickener | Enhances stability and consistency in creams and lotions. |

| Antimicrobial Properties | Provides antimicrobial effects in topical applications. |

Water Treatment

This compound serves as an effective coagulant in water treatment processes. It facilitates the aggregation of suspended particles, aiding in their removal from water during purification processes. This application is critical for both municipal water treatment plants and industrial wastewater management .

Organic Synthesis

In organic chemistry, this compound acts as a Lewis acid catalyst in various reactions, including Friedel-Crafts acylation and alkylation. These reactions are essential for synthesizing complex organic compounds used in pharmaceuticals and dyes . Its ability to facilitate hydrocarbon couplings and rearrangements further underscores its importance in synthetic organic chemistry.

| Synthesis Type | Reaction Type |

|---|---|

| Friedel-Crafts Reaction | Catalyzes acylation and alkylation of aromatic compounds. |

| Hydrocarbon Couplings | Induces various hydrocarbon rearrangements. |

Chemical Industry

This compound is integral to the chemical industry as a catalyst in polymerization processes and the production of various chemicals. Its role as a catalyst enhances reaction efficiency and product yield in the manufacturing of plastics and other materials .

Case Study 1: Hyperhidrosis Treatment

A clinical study demonstrated the efficacy of aluminum chloride hexahydrate in reducing sweat production among patients with hyperhidrosis. Participants using a formulation containing 20% aluminum chloride showed significant improvement compared to a placebo group.

Case Study 2: Water Purification

In a municipal water treatment facility, this compound was employed to improve the removal of turbidity from water sources. The implementation resulted in a 30% increase in particle removal efficiency, highlighting its effectiveness as a coagulant.

属性

IUPAC Name |

trichloroalumane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYKLJBSARHIDI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Al](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl3H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-13-6, 10124-27-3 | |

| Record name | Aluminum trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。